molecular formula C14H21F2N5O2S B10926600 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10926600
M. Wt: 361.41 g/mol
InChI Key: PBSMVCRLUIPTOL-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions . The pyrazole ring provides a stable scaffold that can be further modified to enhance activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a sulfonamide group, and a pyrazole ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C14H21F2N5O2S

Molecular Weight

361.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H21F2N5O2S/c1-9-7-11(3)20(19-9)10(2)5-6-18-24(22,23)13-8-17-21(12(13)4)14(15)16/h7-8,10,14,18H,5-6H2,1-4H3

InChI Key

PBSMVCRLUIPTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)C

Origin of Product

United States

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